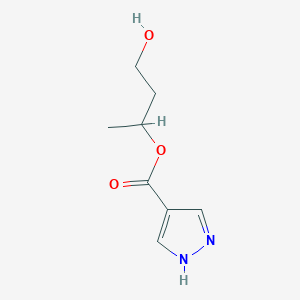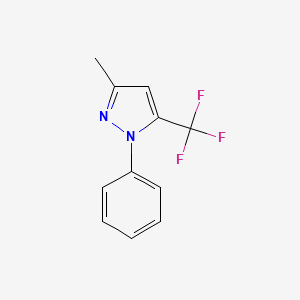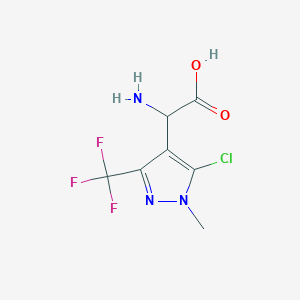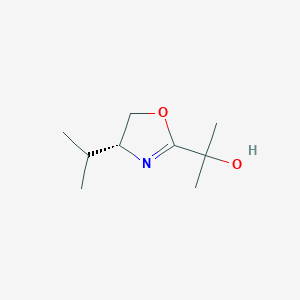
(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and ligands in asymmetric synthesis. The presence of both an oxazoline ring and a secondary alcohol group in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with isobutyric acid under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-one.
Reduction: ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol.
Substitution: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl tosylate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may exhibit pharmacological activities and can be explored for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol depends on its application. As a chiral auxiliary, it exerts its effects by inducing chirality in the target molecule through steric and electronic interactions. The oxazoline ring and the hydroxyl group play crucial roles in these interactions, facilitating the formation of enantiomerically pure products.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydrothiazol-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydroimidazol-2-yl)propan-2-ol
Uniqueness
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is unique due to the presence of both an oxazoline ring and a secondary alcohol group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m0/s1 |
Clave InChI |
MSUGQGACPOZSJS-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@H]1COC(=N1)C(C)(C)O |
SMILES canónico |
CC(C)C1COC(=N1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


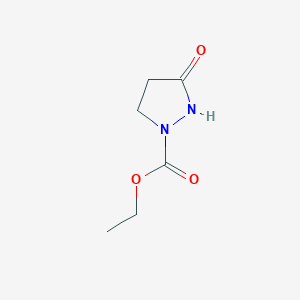
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
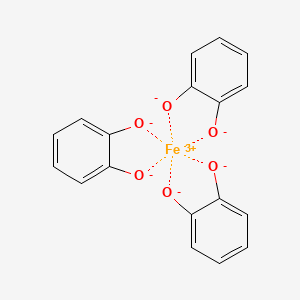


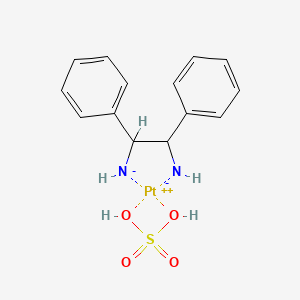
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
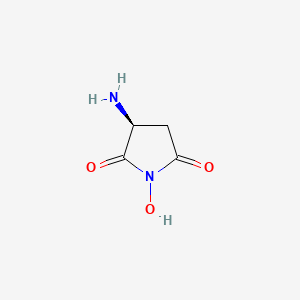
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
